molecular formula C11H13NO4 B12936012 (S)-3-Amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid

(S)-3-Amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid

Cat. No.: B12936012
M. Wt: 223.22 g/mol
InChI Key: BTLMAFGMHHKSHH-QMMMGPOBSA-N
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Description

(S)-3-Amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid is a chiral amino acid derivative with a unique structure that includes a benzo[d][1,3]dioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the use of a chiral auxiliary to direct the stereoselective formation of the amino acid. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and the use of specific reagents to achieve the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and other advanced techniques to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the specific transformation desired .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may yield alcohols .

Scientific Research Applications

(S)-3-Amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-3-Amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to various biological effects, depending on the specific target and the context in which the compound is used. The pathways involved may include modulation of enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-Amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid is unique due to its specific chiral configuration and the presence of the benzo[d][1,3]dioxole moiety. This combination of features gives it distinct chemical and biological properties that can be leveraged in various applications .

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

(2S)-2-(aminomethyl)-3-(1,3-benzodioxol-5-yl)propanoic acid

InChI

InChI=1S/C11H13NO4/c12-5-8(11(13)14)3-7-1-2-9-10(4-7)16-6-15-9/h1-2,4,8H,3,5-6,12H2,(H,13,14)/t8-/m0/s1

InChI Key

BTLMAFGMHHKSHH-QMMMGPOBSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C[C@@H](CN)C(=O)O

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(CN)C(=O)O

Origin of Product

United States

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